3-Ethoxysalicylaldehyde
Overview
Description
3-Ethoxysalicylaldehyde, also known as 3-ethoxy-2-hydroxybenzaldehyde, is an organic compound with the molecular formula C9H10O3. It is a derivative of salicylaldehyde, where the hydroxyl group is substituted with an ethoxy group at the third position. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary targets of 3-Ethoxysalicylaldehyde are proteins of the SARS-CoV-2 virus, specifically the Nonstructural protein 3 (Nsp3_range 207–379-MES) . These proteins play a crucial role in the replication and transcription of the virus.
Mode of Action
This compound interacts with its targets through the formation of Schiff base ligands . This interaction involves a condensation reaction with trans-1,2-diaminocyclohexane, leading to the formation of substituted salen-type Schiff base ligands . This interaction can result in changes to the structure and function of the target proteins, potentially inhibiting their activity .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the replication and transcription of the SARS-CoV-2 virus . By interacting with key viral proteins, this compound can potentially disrupt these pathways and inhibit viral replication.
Pharmacokinetics
In silico tools such as swissadme and protox-ii have been used to predict these properties . These predictions can provide insights into the compound’s bioavailability and potential toxicity.
Result of Action
The result of this compound’s action is the potential inhibition of SARS-CoV-2 replication . By forming Schiff base ligands with key viral proteins, this compound can disrupt the normal function of these proteins and inhibit the virus’s ability to replicate.
Biochemical Analysis
Biochemical Properties
3-Ethoxysalicylaldehyde plays a significant role in various biochemical reactions. It is commonly used in the preparation of Schiff base ligands through condensation reactions with amines . These Schiff base ligands can interact with metal ions, forming complexes that are crucial in catalysis and biological systems. The compound interacts with enzymes and proteins, often forming coordination complexes that can influence enzyme activity and protein function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have indicated that this compound can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, which are critical for cell growth and apoptosis . Additionally, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form hydrogen bonds and coordinate with metal ions, influencing the structure and function of biomolecules . The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzyme activity . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light, heat, or reactive chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and enzyme modulation . At higher doses, it can cause toxic or adverse effects, including oxidative stress, cellular damage, and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . The compound’s interaction with cofactors and other enzymes is essential for its metabolic activity and biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can affect its activity and function . For example, its distribution in the liver and kidneys is crucial for its metabolism and excretion .
Subcellular Localization
This compound’s subcellular localization plays a vital role in its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethoxysalicylaldehyde can be synthesized through the ethylation of salicylaldehyde. The reaction typically involves the use of ethyl iodide and a base such as potassium carbonate in an organic solvent like acetone. The reaction is carried out under reflux conditions to ensure complete ethylation .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxysalicylaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and hydrazines are used for substitution reactions.
Major Products Formed:
Oxidation: 3-Ethoxy-2-hydroxybenzoic acid.
Reduction: 3-Ethoxy-2-hydroxybenzyl alcohol.
Substitution: Schiff bases and hydrazones.
Scientific Research Applications
3-Ethoxysalicylaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of Schiff bases and other complex organic molecules.
Medicine: It is explored for its potential use in drug development due to its biological activity.
Comparison with Similar Compounds
3-Methoxysalicylaldehyde: Similar in structure but with a methoxy group instead of an ethoxy group.
Salicylaldehyde: The parent compound with a hydroxyl group at the ortho position.
Vanillin: A flavor compound with a similar aldehyde functional group.
Uniqueness: 3-Ethoxysalicylaldehyde is unique due to its ethoxy substitution, which imparts distinct chemical and physical properties. This substitution enhances its solubility in organic solvents and modifies its reactivity compared to its analogs .
Properties
IUPAC Name |
3-ethoxy-2-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-12-8-5-3-4-7(6-10)9(8)11/h3-6,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQBYHLLIJGMNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060083 | |
Record name | Benzaldehyde, 3-ethoxy-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
492-88-6 | |
Record name | 3-Ethoxysalicylaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=492-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Ethylvanillin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethoxysalicylaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133446 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 3-ethoxy-2-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 3-ethoxy-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethoxysalicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.060 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | O-ETHYLVANILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB4H48MKNI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Ethoxysalicylaldehyde?
A1: this compound has the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol.
Q2: What spectroscopic techniques are typically used to characterize this compound and its derivatives?
A2: Researchers commonly employ a suite of spectroscopic methods to elucidate the structural features of this compound and its derivatives. These include:
- Infrared Spectroscopy (IR): Provides information about functional groups present in the molecule, such as the characteristic stretching vibrations of C=O, O-H, and C-N bonds. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Offers detailed insights into the structure and connectivity of atoms within the molecule, helping to confirm the formation of Schiff base ligands and their complexes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- UV-Vis Spectroscopy: Useful for studying the electronic transitions within the molecule, providing information about the coordination environment of metal ions in complexes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: How is this compound used to synthesize Schiff base ligands?
A3: this compound serves as a key precursor for constructing Schiff base ligands. It readily undergoes condensation reactions with various diamines, resulting in the formation of these ligands with N2O2 donor sets. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: What are the characteristic structural features of Schiff base ligands derived from this compound?
A4: Schiff bases derived from this compound possess distinct structural features:
- Tetradentate Nature: They contain two imine nitrogen atoms and two phenolic oxygen atoms capable of coordinating with metal ions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Planar or Near-Planar Geometry: The N2O2 donor set often resides in a plane, facilitating the formation of stable metal complexes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Hydrogen Bonding Capabilities: The presence of phenolic hydroxyl groups allows for the formation of intramolecular hydrogen bonds, influencing the ligand's conformation and coordination behavior. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q5: What types of metal complexes are commonly formed with this compound-derived Schiff base ligands?
A5: The N2O2 donor set in these Schiff base ligands readily coordinates with a wide range of metal ions, including:
- Transition Metals: Cu(II), Ni(II), Co(II), Fe(III), Zn(II), and others. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Lanthanides: Gd(III), Tb(III), Dy(III), and other lanthanide ions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Actinides: Uranyl (UVIO2). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q6: What are the potential applications of metal complexes derived from this compound-based Schiff bases?
A6: The diverse coordination chemistry and structural tunability of these metal complexes make them promising candidates for various applications, including:
- Catalysis: Researchers are exploring their use as homogeneous catalysts in oxidation reactions, such as sulfoxidation and benzyl alcohol oxidation. [, ]
- Antimicrobial Agents: Several studies have demonstrated the promising antibacterial and antifungal activities of these compounds, suggesting their potential use in developing novel therapeutics. [, , , ]
- Luminescent Materials: The luminescent properties of some metal complexes, particularly those containing lanthanide ions, make them attractive for potential applications in sensors and display devices. []
Q7: Are there any examples of using this compound derivatives in electrochemical applications?
A7: Yes, a study employed a glassy carbon electrode modified with a composite of a cobalt complex, synthesized using a this compound-derived Schiff base ligand, and multi-walled carbon nanotubes. This modified electrode demonstrated good peak resolution and sub-micromolar detection limits for ascorbic acid and dopamine, showcasing its potential for electrochemical sensing applications. [, ]
Q8: Can this compound be utilized in more sustainable synthetic approaches?
A8: Yes, recent research highlights the successful implementation of solvent-free mechanochemical methods for synthesizing Schiff base ligands using this compound. This approach aligns with green chemistry principles, reducing solvent consumption and waste generation. [, ]
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